2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methoxybenzyl)acetamide
Description
The compound “2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(4-methoxybenzyl)acetamide” is a derivative of phenoxy acetamide . It has a molecular formula of C22H25ClN2O6S . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities, and they are considered potential therapeutic candidates .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is subjected. As a derivative of phenoxy acetamide, it may undergo reactions similar to other compounds in this class . Specific reaction analysis for this compound is not available in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and functional groups. This compound, with a molecular formula of C22H25ClN2O6S, has a molecular weight of 480.9617 . Detailed information about its physical and chemical properties is not available in the retrieved sources.Future Directions
Phenoxy acetamide and its derivatives, including this compound, are considered potential therapeutic candidates, suggesting they may have applications in the development of new pharmaceuticals . Future research may focus on exploring these potential applications and improving the synthesis processes for these compounds .
Properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O5S/c1-29-18-9-7-16(8-10-18)14-24-22(26)15-30-21-12-11-19(13-20(21)23)31(27,28)25-17-5-3-2-4-6-17/h7-13,17,25H,2-6,14-15H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZXXOMPYDPOPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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